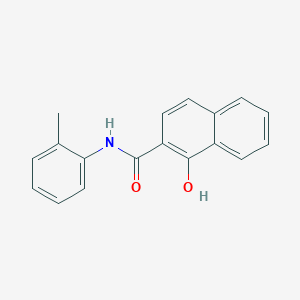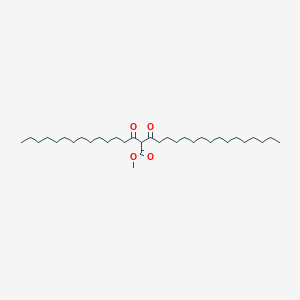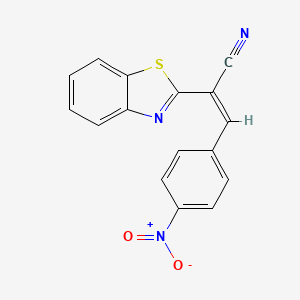
(2Z)-2-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)-2-(2-benzothiazolyl)acrylonitrile is an organic compound that features both nitrophenyl and benzothiazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-2-(2-benzothiazolyl)acrylonitrile typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Nitration of Phenyl Ring: The phenyl ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acrylonitrile Formation: The final step involves the condensation of the nitrophenyl and benzothiazolyl intermediates with acrylonitrile under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: 3-(4-Aminophenyl)-2-(2-benzothiazolyl)acrylonitrile.
Oxidation: Oxidized derivatives of the benzothiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 3-(4-Nitrophenyl)-2-(2-benzothiazolyl)acrylonitrile depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: In electronic applications, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Nitrophenyl)-2-(2-benzothiazolyl)acrylamide: Similar structure but with an amide group instead of a nitrile group.
3-(4-Nitrophenyl)-2-(2-benzothiazolyl)propionitrile: Similar structure but with a propionitrile group instead of an acrylonitrile group.
Uniqueness
3-(4-Nitrophenyl)-2-(2-benzothiazolyl)acrylonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific electronic or biological activities.
Propriétés
Formule moléculaire |
C16H9N3O2S |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9N3O2S/c17-10-12(9-11-5-7-13(8-6-11)19(20)21)16-18-14-3-1-2-4-15(14)22-16/h1-9H/b12-9- |
Clé InChI |
BZRGZMKGMOAWJD-XFXZXTDPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



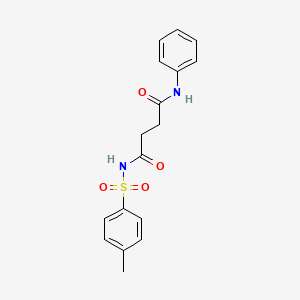
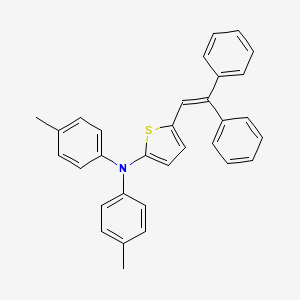
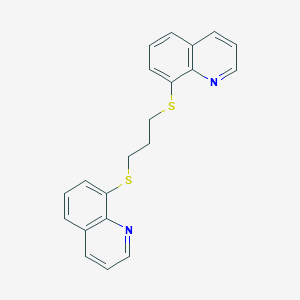

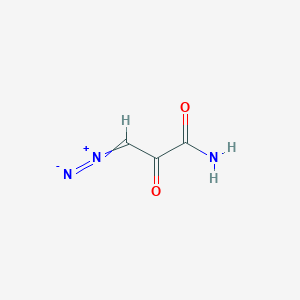


![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)

